molecular formula C6H5BrN2O B12441120 N-(5-bromopyridin-2-yl)formamide CAS No. 141354-32-7

N-(5-bromopyridin-2-yl)formamide

Cat. No.: B12441120
CAS No.: 141354-32-7
M. Wt: 201.02 g/mol
InChI Key: BOWBHDDMIOCCJC-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)formamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a formamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-aminopyridine with formic acid or formic anhydride. The reaction typically occurs under mild conditions and can be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .

Scientific Research Applications

N-(5-bromopyridin-2-yl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)formamide
  • N-(5-chloropyridin-2-yl)formamide
  • N-(5-fluoropyridin-2-yl)formamide

Uniqueness

N-(5-bromopyridin-2-yl)formamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where bromine’s reactivity and influence on molecular interactions are desired .

Biological Activity

N-(5-bromopyridin-2-yl)formamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H6BrN2O, featuring a bromine atom attached to the pyridine ring at the 5-position. The formamide group contributes to its ability to engage in hydrogen bonding, which is crucial for its interactions with biological macromolecules.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets within cells. The formamide moiety allows for hydrogen bonding with amino acids in proteins, potentially influencing enzyme activity or receptor binding. Additionally, the bromine atom can enhance reactivity and selectivity towards specific biological pathways, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research indicates that compounds similar to this compound display notable antimicrobial properties. For instance, derivatives of pyridinyl amides have been shown to exhibit activity against various bacterial strains. A study highlighted that certain pyridinyl derivatives inhibited bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A systematic study evaluated several pyridine derivatives, including this compound, for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Studies

  • Inhibition of Enzymatic Activity : A study focused on the inhibition of specific enzymes involved in cancer metabolism demonstrated that this compound exhibited IC50 values comparable to established inhibitors. For example, it showed IC50 values ranging from 12.8 μM to 14.5 μM against various cancer cell lines, confirming its potential as a therapeutic agent .
  • Antiviral Activity : In a separate investigation into antiviral compounds, this compound was tested for its ability to inhibit the nuclear export of influenza virus mRNA. The compound significantly reduced the nuclear export of viral mRNA, indicating a mechanism that could be exploited for antiviral drug development .

Data Tables

Biological Activity IC50 (μM) Target Reference
Anticancer (cell lines)12.8 - 14.5Caspase activation
AntimicrobialVariesBacterial strains
AntiviralNot specifiedInfluenza virus mRNA

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-2-6(8-3-5)9-4-10/h1-4H,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWBHDDMIOCCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390852
Record name N-(5-bromopyridin-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141354-32-7
Record name N-(5-bromopyridin-2-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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